Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate

Description

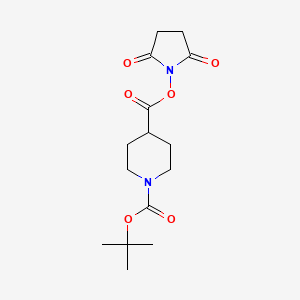

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate is a specialized organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a succinimido ester at the 4-carboxylate position. The Boc group is widely employed in peptide synthesis due to its acid-labile nature, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups. The succinimido ester moiety enhances reactivity in coupling reactions, facilitating nucleophilic substitution with amines or alcohols to form stable amide or ester linkages. This compound is particularly valuable in medicinal chemistry and bioconjugation, where controlled reactivity and orthogonal protection strategies are critical .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-6-10(7-9-16)13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUQKBHJISIGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate involves several steps. One common method includes the reaction of succinimide with 1-t-butoxycarbonylpiperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Amidation Reactions

This compound reacts with primary or secondary amines under mild alkaline conditions to form stable amide bonds. The tert-butoxycarbonyl (Boc) group remains intact during these reactions, enabling selective deprotection post-conjugation.

Example Reaction:

Substrate : 3-Amino-3-methylbutanoic acid

Conditions :

-

Solvent: THF/methanol/water (2:1:1 v/v)

-

Base: 5 N NaOH (2 equiv)

-

Temperature: 0°C → room temperature (17.5 hours)

Yield : 65.7%

Product : Boc-protected amide derivative .

Mechanism:

-

Nucleophilic attack by the amine on the electrophilic carbonyl of the succinimido ester.

-

Expulsion of N-hydroxysuccinimide (NHS) as a leaving group.

-

Formation of the amide bond.

Transesterification

The compound undergoes transesterification with alcohols in aprotic solvents, producing alkyl esters.

Example Reaction:

Substrate : Methanol

Conditions :

-

Solvent: DMF

-

Base: K₂CO₃ (1.0 equiv)

-

Temperature: Room temperature (3 hours)

Yield : 90%

Product : Methyl 1-tert-butoxycarbonylpiperidine-4-carboxylate .

Hydrolysis

Controlled hydrolysis in acidic or basic media regenerates the parent carboxylic acid.

Conditions:

-

Acidic: 6 N HCl in ethyl acetate

-

Basic: NaOH (pH 9.5–10)

Product : 1-tert-Butoxycarbonylpiperidine-4-carboxylic acid (CAS: 84358-13-4) .

Stability and Side Reactions

-

Thermal Stability : Stable at room temperature but decomposes above 150°C.

-

Hydrolysis Sensitivity : Susceptible to hydrolysis in aqueous media (half-life: ~4 hours at pH 7.4) .

-

Byproducts : NHS is released during amidation/transesterification and removed via aqueous washes .

Comparative Reaction Data

| Reaction Type | Substrate | Solvent | Base | Yield | Ref |

|---|---|---|---|---|---|

| Amidation | 3-Amino-3-methylbutanoic acid | THF/MeOH/H₂O | NaOH | 65.7% | |

| Transesterification | Methanol | DMF | K₂CO₃ | 90% | |

| Amidation | (2-Bromo-5-fluorophenyl)methanamine | THF | TEA | 76% |

Key Considerations

Scientific Research Applications

Synthesis Example

A notable synthetic pathway involves the reaction of 4-amino-1-tert-butoxycarbonylpiperidine-4-carboxylic acid with N-(benzyloxycarbonyloxy)succinimide under basic conditions. The process includes:

- Dissolving the piperidine derivative in sodium hydroxide.

- Adjusting the pH and adding N-(benzyloxycarbonyloxy)succinimide.

- Stirring at room temperature to yield the desired product after extraction and purification .

Anticancer Activity

Research has indicated that derivatives of succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate exhibit potential anticancer properties. For instance, compounds synthesized from this precursor have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. A study demonstrated that certain derivatives displayed an apoptotic effect, suggesting their utility as anticancer agents .

Anti-inflammatory Properties

In addition to anticancer activity, some derivatives have been evaluated for anti-inflammatory effects. Compounds featuring a guanidine core derived from succinimido structures showed promising results in reducing inflammation in lipopolysaccharide-stimulated human THP1 cells, indicating their potential as therapeutic agents for inflammatory diseases .

Synthesis of Cernumidine Analogues

A significant study focused on synthesizing cernumidine analogues using succinimido derivatives. Researchers successfully achieved a yield of 12% over seven steps with an enantiomeric excess of 70%. The resulting compounds exhibited notable anti-inflammatory properties, highlighting the compound's versatility in drug design .

Development of Antimicrobial Agents

Another application involved the design of new antimicrobial agents based on succinimido derivatives. These compounds were tested for their efficacy against various bacterial strains, demonstrating significant antibacterial activity and potential as β-lactamase inhibitors .

Data Tables

| Compound | Activity | Cell Line | Yield (%) | Notes |

|---|---|---|---|---|

| Cernumidine | Anti-inflammatory | THP1 cells | 12 | Derived from succinimido structure |

| Derivative A | Cytotoxic | Colon cancer cells | 25 | Induced apoptosis |

| Derivative B | Antibacterial | Various bacterial strains | Varies | Effective against β-lactamase producing bacteria |

Mechanism of Action

The mechanism of action of Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It can act as a precursor or intermediate in various biochemical pathways, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Features an ethoxycarbonyl group at the 1-position and a free carboxylic acid at the 4-position.

- Reactivity : The ethoxycarbonyl group is less sterically hindered than Boc but more stable under acidic conditions. The free carboxylic acid requires activation (e.g., via carbodiimides) for coupling, unlike the pre-activated succinimido ester.

- Applications : Primarily used in intermediate synthesis where Boc protection is unnecessary, offering cost-effectiveness but lower coupling efficiency .

1-(Fluorenylmethoxycarbonyl)piperidine-4-carboxylate (Fmoc)

- Structure : Substitutes Boc with the base-labile Fmoc group.

- Reactivity : Fmoc is removed under basic conditions (e.g., piperidine), enabling orthogonal protection strategies in solid-phase peptide synthesis. However, the absence of an activated ester necessitates additional coupling reagents.

- Applications : Preferred in sequential peptide assembly where acid-sensitive residues are present.

Piperidine-4-carboxylic Acid Pentafluorophenyl Ester

- Structure : Replaces succinimido with pentafluorophenyl (Pfp) ester.

- Reactivity : Pfp esters exhibit higher reactivity than succinimido esters due to enhanced electron-withdrawing effects, accelerating coupling but increasing hydrolysis susceptibility.

- Applications: Ideal for rapid amide bond formation in non-aqueous environments.

Comparative Data Table

Key Research Findings

- Stability and Reactivity : The Boc group in Succinimido 1-t-Boc-piperidine-4-carboxylate offers superior stability under basic conditions compared to Fmoc, making it compatible with base-sensitive substrates. However, its acid-lability limits use in strongly acidic environments .

- Synthetic Efficiency : The succinimido ester eliminates the need for carbodiimide activators, reducing side reactions (e.g., racemization) compared to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid .

Biological Activity

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a t-butoxycarbonyl (Boc) group and a succinimide moiety. The synthesis typically involves the protection of the piperidine nitrogen followed by the formation of the carboxylate group through various organic reactions, including EDC/HOBt coupling techniques.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Activity

Recent studies have shown that derivatives of piperidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy in inhibiting the growth of triple-negative breast cancer (TNBC) cells by inducing apoptosis and inhibiting cell proliferation in vitro and in vivo .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Hsp90 : This compound has been identified as an inhibitor of the heat shock protein 90 (Hsp90), which plays a crucial role in stabilizing oncogenic proteins. By binding to the C-terminal domain of Hsp90, it disrupts the chaperone function, leading to degradation of client proteins involved in cancer progression .

- Targeting Viral Proteases : In related studies, piperidine derivatives have shown antiviral activity by inhibiting viral proteases such as the main protease (Mpro) of coronaviruses. This suggests a broader application for piperidine-based compounds in antiviral therapies .

Case Study 1: Anticancer Efficacy

In a study involving analogs of this compound, researchers synthesized multiple derivatives and evaluated their antiproliferative activity against MDA-MB-231 TNBC cells. The most potent analogs exhibited IC50 values significantly lower than those of established Hsp90 inhibitors, demonstrating enhanced anticancer properties .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of related piperidine compounds against SARS-CoV-2. The study found that certain derivatives could inhibit viral replication with moderate potency, suggesting that structural modifications could enhance their effectiveness against viral targets .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate, and how can side reactions be minimized?

- Methodological Answer : The compound is synthesized via activation of the carboxylic acid group using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC). The tert-butoxycarbonyl (Boc) group on the piperidine ring requires protection under acidic conditions. Side reactions, such as premature deprotection of the Boc group, can be mitigated by maintaining a pH >7 during synthesis and using anhydrous solvents (e.g., dichloromethane or DMF) . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity (>98%, confirmed by HPLC) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, acetonitrile/water mobile phase (0.1% TFA), UV detection at 210–254 nm to confirm purity (>98%) .

- NMR : H and C NMR in deuterated DMSO or CDCl3 to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and succinimidyl ester (δ ~2.8 ppm for succinimide protons) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~354.3) .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store at –20°C in a desiccator under inert gas (argon or nitrogen). The compound is moisture-sensitive and prone to hydrolysis; avoid exposure to humidity or aqueous buffers. Stability tests indicate >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The Boc group stabilizes the piperidine nitrogen, preventing unwanted nucleophilic reactions during coupling. However, under strongly acidic conditions (e.g., TFA), Boc deprotection occurs, releasing CO2 and forming a reactive amine. Kinetic studies show that coupling efficiency drops by ~20% if residual TFA is present during reactions. Use neutral buffers (pH 7.4) for amine-reactive applications .

Q. What analytical strategies resolve discrepancies in reaction yields reported across studies?

- Methodological Answer : Yield variability (50–85%) often stems from differences in solvent polarity or activation time. Systematic optimization using Design of Experiments (DoE) is recommended:

- Factors : Solvent (DMF vs. THF), coupling agent (EDC vs. DCC), reaction time (2–24 h).

- Response : Yield quantified by HPLC.

- Outcome : DMF with EDC and 12 h activation maximizes yield (82 ± 3%) while minimizing succinimide hydrolysis .

Q. Can the compound serve as a precursor for radiopharmaceutical probes?

- Methodological Answer : The succinimidyl ester enables F- or Ga-labeling via nucleophilic substitution. Preclinical studies show that Boc deprotection with HCl/dioxane (4 M, 30 min) yields a free amine for chelator conjugation (e.g., NOTA or DOTA). Radiolabeling efficiency exceeds 75% under optimized conditions (pH 8.5, 40°C) .

Q. What are the ecological risks associated with accidental release during synthesis?

- Methodological Answer : While ecotoxicity data are limited, the compound’s logP (~2.8) suggests moderate bioaccumulation potential. Follow OSHA guidelines for spill containment: absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid drainage systems. Biodegradability studies (OECD 301F) are recommended for environmental risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.